Northiaden
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Overview
Description
Northiaden is a compound belonging to the class of dibenzothiepins. These compounds are characterized by a tricyclic structure containing sulfur. They have been extensively studied for their pharmacological properties, particularly in the field of antidepressants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo[b,e]thiepin, 1-propanamine deriv.; 11-(3-Methylaminopropylidene)-6,11-dihydrodibenz[b,e]thiepine typically involves the reaction of dibenzo[b,e]thiepin with appropriate amine derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
Dibenzo[b,e]thiepin, 1-propanamine deriv.; 11-(3-Methylaminopropylidene)-6,11-dihydrodibenz[b,e]thiepine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Dibenzo[b,e]thiepin, 1-propanamine deriv.; 11-(3-Methylaminopropylidene)-6,11-dihydrodibenz[b,e]thiepine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: It has been investigated for its potential use as an antidepressant and antiviral agent.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Dibenzo[b,e]thiepin, 1-propanamine deriv.; 11-(3-Methylaminopropylidene)-6,11-dihydrodibenz[b,e]thiepine involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin and norepinephrine receptors, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is believed to contribute to its antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Dothiepin: Another dibenzothiepin derivative used as an antidepressant.
Dosulepin: A tricyclic antidepressant with a similar structure and pharmacological profile.
Uniqueness
Dibenzo[b,e]thiepin, 1-propanamine deriv.; 11-(3-Methylaminopropylidene)-6,11-dihydrodibenz[b,e]thiepine is unique due to its specific molecular structure, which allows for distinct interactions with neurotransmitter receptors. This uniqueness contributes to its specific pharmacological effects and potential therapeutic applications .
Properties
IUPAC Name |
3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NS/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18/h2-5,7-11,19H,6,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTELXJYVTOFJAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2CSC3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016981 |
Source
|
Record name | Northiaden | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1154-09-2 |
Source
|
Record name | Northiaden | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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